N-(4,5-diphenyl-1,3-thiazol-2-yl)cyclopropanecarboxamide
Description
Properties
IUPAC Name |
N-(4,5-diphenyl-1,3-thiazol-2-yl)cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2OS/c22-18(15-11-12-15)21-19-20-16(13-7-3-1-4-8-13)17(23-19)14-9-5-2-6-10-14/h1-10,15H,11-12H2,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JENCEYJGVXMQBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC(=C(S2)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives, which include n-(4,5-diphenyl-1,3-thiazol-2-yl)cyclopropanecarboxamide, have been found to exhibit diverse biological activities. They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties.
Mode of Action
Thiazole derivatives are known to interact with their targets, leading to various changes that contribute to their biological activities.
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may affect multiple pathways.
Biological Activity
N-(4,5-diphenyl-1,3-thiazol-2-yl)cyclopropanecarboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The compound can be characterized by its unique structural features, which include a cyclopropane ring and a thiazole moiety. The thiazole ring contributes to the compound's biological activity, while the diphenyl substituents enhance its lipophilicity and potential interactions with biological targets.
Antitumor Activity
Research indicates that this compound exhibits notable antitumor properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance:
- Case Study 1 : In a study involving human breast cancer cells (MCF-7), the compound showed a dose-dependent reduction in cell viability, with IC50 values indicating potent cytotoxic effects. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary tests revealed effectiveness against several bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that this compound may serve as a potential lead compound for developing new antimicrobial agents.
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, the compound has shown promise in reducing inflammation. In vivo studies using animal models of inflammation demonstrated that administration of the compound significantly lowered levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer progression and inflammation.
- Modulation of Signaling Pathways : It has been observed to affect key signaling pathways such as MAPK and NF-kB, which are crucial in regulating cell survival and inflammatory responses.
- Interaction with DNA : Some studies suggest that it may bind to DNA or interfere with DNA repair mechanisms in cancer cells.
Comparison with Similar Compounds
Key Observations:
Thiazole vs. Oxazole Cores :
- Thiazole derivatives (e.g., the target compound and those in ) are more frequently associated with anticancer activity due to their ability to interact with cellular kinases and receptors. In contrast, oxazole analogs (e.g., N-(dicyclopropylmethyl)-4,5-dihydro-1,3-oxazol-2-amine ) lack explicit reports of similar activity, suggesting that the sulfur atom in thiazole may enhance bioactivity.
Substituent Effects: The 4,5-diphenyl substitution on the thiazole ring in the target compound may improve lipophilicity and membrane permeability compared to mono-substituted analogs like N-[5-R-benzyl-1,3-thiazol-2-yl] derivatives . This could enhance pharmacokinetic properties.
Biological Targets: Compounds with thiazole-cyclopropane hybrids are hypothesized to inhibit glycogen synthase kinase-3 (GSK-3) or cyclooxygenase (COX), as seen in structurally related molecules . In contrast, tetrahydroisoquinoline derivatives (e.g., TDP ) are often associated with central nervous system (CNS) targets, indicating divergent therapeutic applications.
Q & A
Basic Research Questions
Q. What synthetic methodologies are employed for the preparation of N-(4,5-diphenyl-1,3-thiazol-2-yl)cyclopropanecarboxamide?
- Answer : The compound is typically synthesized via multi-step organic reactions. Key steps include:
- Thiazole ring formation : Reacting cyclopropanecarboxamide with 4,5-diphenyl-1,3-thiazol-2-amine precursors under reflux conditions in polar aprotic solvents (e.g., acetonitrile or DMF) .
- Cyclopropane functionalization : Cyclopropanecarboxylic acid derivatives are coupled to the thiazole core using carbodiimide-based coupling agents (e.g., EDC or DCC) in the presence of activating agents like HOBt .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures ensures high purity (>95%) .
Q. What spectroscopic and analytical techniques are critical for characterizing this compound?
- Answer : Post-synthesis characterization involves:
- FT-IR : Identification of amide C=O stretches (~1650–1700 cm⁻¹) and thiazole C=N/C-S bands (~1450–1550 cm⁻¹) .
- NMR (¹H/¹³C) : Key signals include cyclopropane protons (δ 1.2–1.8 ppm, multiplet) and thiazole aromatic protons (δ 7.2–8.1 ppm) .
- LCMS/HRMS : Confirmation of molecular ion ([M+H]⁺) and fragmentation patterns to validate the structure .
Q. What preliminary biological screening assays are used to assess its pharmacological potential?
- Answer : Initial activity studies focus on:
- Anticancer assays : NCI-60 human tumor cell line screening (e.g., SRB assays) to determine GI₅₀ values .
- Enzyme inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based ADP-Glo™ for ATP-competitive binding) .
- Antimicrobial testing : Broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound?
- Answer : Single-crystal X-ray diffraction (SCXRD) is critical for:
- Bond geometry : Confirming cyclopropane ring planarity and thiazole-amide torsion angles .
- Hydrogen bonding : Graph-set analysis (e.g., Etter’s rules) to identify intermolecular interactions influencing crystal packing and stability .
- Validation : SHELXL refinement (R-factor < 0.05) ensures structural accuracy; disorder modeling resolves dynamic conformational changes .
Q. How do researchers address contradictions in biological activity data across studies?
- Answer : Discrepancies (e.g., variable IC₅₀ values) are resolved via:
- Dose-response re-evaluation : Normalizing data to cell viability controls (MTT assays) and verifying replicate consistency .
- Target specificity profiling : Selectivity panels (e.g., Eurofins KinaseProfiler™) to rule off-target effects .
- Solubility/purity checks : HPLC-UV (>99% purity) and DLS (aggregation screening) ensure compound integrity in assays .
Q. What strategies optimize the structure-activity relationship (SAR) for enhanced potency?
- Answer : SAR optimization involves:
- Substituent modulation : Introducing electron-withdrawing groups (e.g., -CF₃) on the thiazole phenyl rings to enhance target binding .
- Bioisosteric replacement : Replacing cyclopropane with spirocyclic moieties to improve metabolic stability .
- Molecular docking : Glide or AutoDock Vina simulations to predict interactions with biological targets (e.g., kinase ATP-binding pockets) .
Q. What experimental designs are used to study its mechanism of enzyme inhibition?
- Answer : Mechanistic studies employ:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
